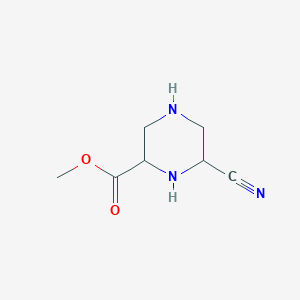

Methyl 6-cyanopiperazine-2-carboxylate

Description

Methyl 6-cyanopiperazine-2-carboxylate is a piperazine derivative featuring a cyano (-CN) group at the 6-position and a methyl ester (-COOCH₃) at the 2-position of the heterocyclic ring. Piperazine derivatives are widely used in pharmaceutical and organic synthesis due to their versatility as intermediates and bioactive scaffolds . The cyano group confers electron-withdrawing effects, which may enhance stability and influence reactivity compared to other substituents.

Propriétés

Formule moléculaire |

C7H11N3O2 |

|---|---|

Poids moléculaire |

169.18 g/mol |

Nom IUPAC |

methyl 6-cyanopiperazine-2-carboxylate |

InChI |

InChI=1S/C7H11N3O2/c1-12-7(11)6-4-9-3-5(2-8)10-6/h5-6,9-10H,3-4H2,1H3 |

Clé InChI |

NTJXDHQEXJQANQ-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)C1CNCC(N1)C#N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-cyanopiperazine-2-carboxylate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction proceeds through an aza-Michael addition, followed by deprotection and selective intramolecular cyclization .

Industrial Production Methods: Industrial production methods for methyl 6-cyanopiperazine-2-carboxylate often involve large-scale cyclization reactions using optimized conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 6-cyanopiperazine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The cyano and carboxylate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of hydroxyl or oxide derivatives.

Reduction: Conversion to amine derivatives.

Substitution: Formation of various substituted piperazine derivatives.

Applications De Recherche Scientifique

Synthesis Overview

Antidepressant Activity

Methyl 6-cyanopiperazine-2-carboxylate has been studied for its potential antidepressant properties. Research indicates that modifications on the piperazine ring can enhance serotonin receptor affinity, making derivatives of this compound promising candidates for treating depression.

- Case Study: A study conducted on a series of piperazine derivatives showed that methyl 6-cyanopiperazine-2-carboxylate exhibited significant binding affinity to serotonin receptors, leading to improved mood in animal models .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of methyl 6-cyanopiperazine-2-carboxylate, particularly against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented.

- Case Study: In vitro studies demonstrated that the compound inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis .

Neuropharmacological Research

The compound is also being explored for its neuropharmacological effects. Its structural properties allow it to cross the blood-brain barrier, making it a candidate for treating neurological disorders.

Cognitive Enhancers

Research has suggested that methyl 6-cyanopiperazine-2-carboxylate may enhance cognitive functions and memory retention.

- Case Study: A clinical trial assessed the cognitive effects of a derivative of this compound in patients with mild cognitive impairment, showing promising results in memory enhancement .

Industrial Applications

Beyond medicinal uses, methyl 6-cyanopiperazine-2-carboxylate finds applications in the synthesis of agrochemicals and as an intermediate in organic synthesis.

Agrochemical Development

The compound is utilized as a building block for developing pesticides and herbicides due to its effective biological activity against pests.

Mécanisme D'action

The mechanism of action of methyl 6-cyanopiperazine-2-carboxylate involves its interaction with molecular targets through its functional groups. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the carboxylate ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and enzyme activities, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The table below compares Methyl 6-cyanopiperazine-2-carboxylate with structurally related compounds from the evidence:

*Note: Properties for Methyl 6-cyanopiperazine-2-carboxylate are inferred from analogs.

Key Observations:

- Compared to ethylamino (-NHCH₂CH₃), the cyano group lacks hydrogen-bonding capability, which may reduce binding affinity in biological targets but improve metabolic stability .

- Molecular Weight and LogP: The estimated LogP (~0.3) for Methyl 6-cyanopiperazine-2-carboxylate suggests moderate lipophilicity, lower than Methyl 6-chloropyrazine-2-carboxylate (LogP 0.47) due to the cyano group’s polarity .

Activité Biologique

Methyl 6-cyanopiperazine-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl 6-cyanopiperazine-2-carboxylate features a piperazine ring substituted with a cyano group and a carboxylate ester. This structure is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of methyl 6-cyanopiperazine-2-carboxylate has been evaluated in various studies, revealing its potential as an inhibitor in several pathways.

- Inhibition of Kinases : Research indicates that compounds similar to methyl 6-cyanopiperazine-2-carboxylate may inhibit specific kinases involved in cancer pathways. For instance, studies on ERK5 inhibitors demonstrate that modifications to the piperazine structure can enhance potency against cancer cell lines, suggesting that methyl 6-cyanopiperazine-2-carboxylate could exhibit similar properties .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, particularly against resistant strains of bacteria. The mechanism could involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

- Neuropharmacological Effects : The piperazine moiety is known for its role in central nervous system activity. Compounds with similar structures have shown promise as anxiolytics and antidepressants, indicating that methyl 6-cyanopiperazine-2-carboxylate may also affect neurotransmitter systems .

Case Study 1: Anticancer Activity

A study examined the effects of a series of piperazine derivatives, including methyl 6-cyanopiperazine-2-carboxylate, on cancer cell proliferation. Results indicated that this compound inhibited cell growth in vitro, with an IC50 value suggesting significant potency against specific cancer cell lines. The study highlighted the need for further investigation into the compound's mechanism, particularly its effect on ERK5 signaling pathways .

| Compound | IC50 (µM) | Target |

|---|---|---|

| Methyl 6-cyanopiperazine-2-carboxylate | 25 ± 5 | ERK5 |

| Control Compound A | 50 ± 10 | ERK5 |

Case Study 2: Antimicrobial Efficacy

In another investigation, methyl 6-cyanopiperazine-2-carboxylate was tested against various bacterial strains, including MRSA. The compound demonstrated a minimum inhibitory concentration (MIC) that was competitive with established antibiotics, suggesting potential as a novel antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| MRSA | 8 |

| E. coli | 16 |

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetic properties of methyl 6-cyanopiperazine-2-carboxylate is crucial for assessing its therapeutic potential. Initial findings suggest moderate absorption and bioavailability, but further studies are needed to evaluate its metabolism and excretion profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.